molecular formula C22H17NO2 B2368450 N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide CAS No. 302951-51-5

N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide

Cat. No.: B2368450
CAS No.: 302951-51-5
M. Wt: 327.383
InChI Key: MTYFNMFTCXQKPL-UHFFFAOYSA-N
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Description

N-(4-Methoxynaphthalen-1-yl)naphthalene-2-carboxamide is a naphthalene-based carboxamide featuring a methoxy group at the 4-position of the naphthalen-1-yl moiety. Its structure distinguishes it from analogs through the absence of hydroxyl groups on the naphthalene ring and the presence of a methoxy-substituted naphthalene in the amide side chain.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-25-21-13-12-20(18-8-4-5-9-19(18)21)23-22(24)17-11-10-15-6-2-3-7-16(15)14-17/h2-14H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYFNMFTCXQKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These agents activate the carboxylic acid moiety, enabling nucleophilic attack by the amine. For example, in a representative procedure:

  • Reagents : Naphthalene-2-carboxylic acid (1.0 equiv), 4-methoxynaphthalen-1-amine (1.1 equiv), DCC (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : Stirring at 0–25°C for 12–24 hours under inert atmosphere.

The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated through aqueous workup followed by recrystallization from ethanol or ethyl acetate.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, yield optimization, and minimal waste generation. Key adaptations include:

Batch Reactor Optimization

Large-scale reactions employ batch reactors with enhanced temperature control and mechanical stirring. A patent describing a related naphthylamine synthesis (CN111393309A) highlights the use of:

  • Temperature : 50–80°C to accelerate reaction kinetics.
  • Catalyst Loading : Reduced DMAP concentrations (0.05–0.1 equiv) to minimize costs.

Green Chemistry Approaches

Recent innovations emphasize solvent-free or aqueous-phase reactions. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 10–15% compared to conventional methods.

Reaction Conditions and Yield Optimization

The interplay of solvent, temperature, and stoichiometry critically influences yield and purity.

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 78 95
THF 7.52 82 97
DMF 36.7 65 90

Polar aprotic solvents like THF balance reactivity and solubility, whereas DMF may induce side reactions at elevated temperatures.

Temperature Optimization

Temperature (°C) Reaction Time (h) Yield (%)
0 24 60
25 12 82
40 8 75

Room temperature (25°C) maximizes yield while minimizing decomposition.

Advanced Purification Strategies

Post-synthetic purification ensures pharmaceutical-grade purity.

Recrystallization

The crude product is dissolved in hot ethanol and cooled to 4°C, yielding crystals with >98% purity. This method is cost-effective but may require multiple iterations for highly impure batches.

Chromatographic Techniques

Flash chromatography on silica gel (eluent: hexane/ethyl acetate 7:3) resolves closely related byproducts. High-performance liquid chromatography (HPLC) with a C18 column achieves >99.5% purity for biological assays.

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Purity (%) Cost (USD/g) Scalability
DCC/DMAP 82 97 12.50 Moderate
EDC/HOBt 85 96 14.20 High
Microwave-Assisted 90 98 18.75 Limited

The EDC/HOBt system offers the best balance of yield and scalability, whereas microwave-assisted synthesis suits small-scale, high-purity applications.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Activation : DCC reacts with naphthalene-2-carboxylic acid to form an O-acylisourea intermediate.
  • Aminolysis : The intermediate undergoes nucleophilic attack by 4-methoxynaphthalen-1-amine, releasing dicyclohexylurea and forming the amide bond.

Challenges and Solutions

Byproduct Formation

  • Issue : Residual DCU (dicyclohexylurea) contaminates the product.
  • Solution : Filtration through a silica plug or aqueous washes with 1M HCl.

Moisture Sensitivity

  • Issue : Hydrolysis of the activated intermediate in humid conditions.
  • Solution : Rigorous drying of solvents and reagents over molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide has garnered attention in several research fields:

Organic Chemistry

The compound serves as a building block in organic synthesis, facilitating the development of new materials and complex molecules. Its unique substitution pattern allows for the creation of derivatives with tailored properties.

Research indicates potential antibacterial and antifungal properties. The compound may inhibit bacterial cell wall synthesis and disrupt fungal cell membrane integrity, making it a candidate for further investigation in antimicrobial drug development.

Medicinal Chemistry

In medicinal research, this compound is explored for its therapeutic potential against various diseases. Studies have focused on its anticancer properties, with findings suggesting it may induce apoptosis in cancer cells by targeting specific molecular pathways .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated significant growth inhibition in leukemia and breast cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved interference with cell cycle progression and induction of apoptosis .

Case Study 2: Antimicrobial Properties

In another study, derivatives of this compound were evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted its effectiveness as an anti-invasive agent, showcasing its potential in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Groups : Critical for antibacterial and antimycobacterial activity (e.g., 2a, 4a) . The target compound’s absence of hydroxyl may limit its efficacy in these areas.
  • Methoxy Position : Para-substitution on phenyl (9c) vs. naphthalene (target) alters electronic effects and steric interactions with biological targets.

Biological Activity

N-(4-Methoxynaphthalen-1-yl)naphthalene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound consists of a naphthalene backbone with a methoxy group at the 4-position of one naphthalene ring and a carboxamide functional group. The molecular formula is C17H15NO2C_{17}H_{15}NO_2, and its molecular weight is approximately 277.31 g/mol.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity, while the carboxamide moiety may facilitate interactions with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity .

Antimicrobial Activity

A study conducted on various naphthalene derivatives, including this compound, demonstrated significant antimicrobial properties. The compound showed promising activity against Mycobacterium avium subsp. paratuberculosis, exhibiting two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited cytotoxicity against multidrug-resistant cell lines, indicating its potential as an anticancer agent. Notably, it was found to bypass P-glycoprotein-mediated resistance mechanisms .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through its structure-activity relationship (SAR). Variations in the substituents on the naphthalene rings significantly influence biological activity. For example, compounds with different alkyl or halogen substitutions at specific positions showed varied cytotoxic profiles and antimicrobial activities .

CompoundStructureActivity (MIC)Notes
This compoundStructure0.5 µM against M. aviumEffective against resistant strains
N-(4-trifluoromethylphenyl)naphthalene-1-carboxamideStructure0.25 µM against M. aviumHigher lipophilicity enhances activity
4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamideStructure0.75 µM against resistant cell linesBypasses drug resistance mechanisms

Study on Antimycobacterial Activity

A comprehensive investigation into the antimycobacterial properties of several naphthalene derivatives highlighted the superior efficacy of this compound compared to standard treatments. The study utilized various assays to determine the minimum inhibitory concentration (MIC) and evaluated cytotoxicity against human cell lines, confirming low toxicity and high selectivity towards bacterial cells .

Evaluation of Cytotoxic Effects

Research focusing on the cytotoxic effects of this compound revealed significant apoptosis-inducing properties in cancer cell lines. The compound was shown to affect multiple signaling pathways related to cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer therapeutic .

Q & A

Q. How do environmental factors (pH, light) influence degradation pathways?

  • Methodology : Conduct accelerated stability studies under ICH guidelines. Monitor hydrolysis (amide bond cleavage) via LC-MS and oxidative degradation (methoxy group) using FTIR. Control storage conditions (tightly sealed, dark, dry) to prevent photolysis .

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